4-Nitrobenzyl 2-(4-ethylphenyl)quinoline-4-carboxylate
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Overview
Description
4-Nitrobenzyl 2-(4-ethylphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is characterized by the presence of a nitrobenzyl group, an ethylphenyl group, and a quinoline carboxylate moiety, making it a unique and potentially valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 2-(4-ethylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 2-(4-ethylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form nitrobenzaldehyde derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminobenzyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) and are carried out under acidic conditions
Properties
Molecular Formula |
C25H20N2O4 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-(4-ethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H20N2O4/c1-2-17-7-11-19(12-8-17)24-15-22(21-5-3-4-6-23(21)26-24)25(28)31-16-18-9-13-20(14-10-18)27(29)30/h3-15H,2,16H2,1H3 |
InChI Key |
WDMPSLNKIAMTOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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